Delmadinone acetate
CAS No.: 13698-49-2
Cat. No.: VC21348925
Molecular Formula: C23H27ClO4
Molecular Weight: 402.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 13698-49-2 |
---|---|
Molecular Formula | C23H27ClO4 |
Molecular Weight | 402.9 g/mol |
IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate |
Standard InChI | InChI=1S/C23H27ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h5,8,11-12,16-18H,6-7,9-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1 |
Standard InChI Key | CGBCCZZJVKUAMX-DFXBJWIESA-N |
Isomeric SMILES | CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)C=C[C@]34C)Cl)C)OC(=O)C |
SMILES | CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C=CC34C)Cl)C)OC(=O)C |
Canonical SMILES | CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C=CC34C)Cl)C)OC(=O)C |
Appearance | Light Tan Solid |
Melting Point | 167-170°C (dec.) |
Chemical Characterization
Structural Properties
Delmadinone acetate (17-(Acetyloxy)-6-chloropregna-1,4,6-triene-3,20-dione) is characterized by its steroid backbone with specific modifications that confer its unique pharmacological activity. Its molecular formula is C₂₃H₂₇ClO₄ with a molecular weight of 402.91 g/mol . The compound features a 6-chloro-Δ1,4,6-pregnatriene-3,20-dione structure with an acetyloxy group at position 17, placing it in the family of chlorinated progesterone derivatives.
Physical Characteristics
The compound exists in crystalline form with a melting point of 168-170°C and demonstrates an optical rotation [α]D of -83° when measured in chloroform . Its ultraviolet absorption spectrum reveals maxima at 229, 258, and 297 nm when measured in ethanol, with logarithmic extinction coefficients (log ε) of 4.00, 4.00, and 4.03 respectively .
Nomenclature and Identification
Delmadinone acetate is also known by several alternative names including:
-
6-chloro-17-hydroxypregna-1,4,6-triene-3,20-dione acetate
-
1,6-bisdehydro-6-chloro-17α-acetoxyprogesterone
-
D1-chlormadinone acetate
The compound is registered with CAS number 13698-49-2 and has been marketed under various trade names including Delminal, Estrex, Tardastrex, Tarden, and Zenadrex .
Table 1: Physicochemical Properties of Delmadinone Acetate
Pharmacological Properties
Mechanism of Action
Delmadinone acetate exerts its effects through multiple mechanisms, including:
-
Suppression of gonadotropin secretion
-
Inhibition of androgen receptor binding
-
Reduction of testosterone synthesis
This multi-targeted approach results in prostate gland atrophy when administered to male animals, making it particularly effective for conditions associated with androgenic stimulation.
Endocrine Effects
Research has demonstrated that delmadinone acetate significantly impacts the pituitary-adrenal axis. Clinical studies have shown that it causes adrenal suppression through inhibition of adrenocorticotropic hormone (ACTH) release from the pituitary gland . This manifests as reduced basal plasma cortisol levels and diminished cortisol response to ACTH stimulation in treated animals.
Metabolic Impact
Clinical Applications
Management of Benign Prostatic Hyperplasia
Delmadinone acetate is primarily utilized for managing benign prostatic hyperplasia (BPH) in male dogs. Its antiandrogenic properties induce atrophy of the prostate gland, thereby alleviating symptoms associated with prostatic enlargement such as difficulty urinating, urinary retention, and discomfort.
Reproductive Control
The compound has demonstrated efficacy in estrus suppression in female companion animals. Additionally, research has explored its potential applications in reproductive control in cats, with studies investigating implant pellet formulations containing 95% delmadinone acetate for sustained release .
Dosage and Administration
Clinical protocols typically utilize delmadinone acetate at a dosage of 1.5 mg/kg administered subcutaneously at intervals of 0, 1, and 4 weeks for therapeutic effect in dogs with BPH . For sustained delivery, the compound has been formulated into implant pellets, with research indicating that compression pressure significantly affects in vivo release characteristics .
Research Findings
Pituitary-Adrenal Function Study
A comprehensive prospective study involving nine normal male dogs and seven with prostatic hyperplasia investigated the effects of delmadinone acetate on pituitary-adrenal function, glucose tolerance, and growth hormone levels . The research protocol included:
-
Administration of delmadinone acetate (1.5 mg/kg subcutaneously) at 0, 1, and 4 weeks
-
Control group receiving saline at identical intervals
-
Measurement of blood ACTH, cortisol, glucose, insulin, and growth hormone over 50 days
-
Intravenous glucose tolerance and ACTH response tests before and after treatment
Results revealed substantial suppression of both basal and post-ACTH plasma cortisol secretion after a single dose in all treated dogs . Individual responses following subsequent administrations varied, with some animals showing recovery in adrenal responsiveness while others exhibited continued suppression. Importantly, plasma ACTH concentration was significantly diminished after initial treatment .
The study concluded that treated dogs may be at risk of developing signs of glucocorticoid insufficiency if subjected to stressful events during or after therapy, highlighting an important clinical consideration .
Implant Pellet Formulation Research
Studies on sustained-release formulations have examined the relationship between compression pressure and in vivo release characteristics of delmadinone acetate. Research on pellets containing 95% delmadinone acetate compressed at different pressures demonstrated a 19% difference in pellet density based on compression parameters . These pellets were evaluated following subcutaneous implantation in rats, with individual pellets removed at predetermined intervals (28 and 63 days) for analysis of remaining drug content.
The findings indicated that compression pressure significantly influenced release kinetics, with implications for designing optimal sustained-release formulations for veterinary applications .
Synthesis and Production
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume